molecular formula C10H12N2O2 B8794554 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Cat. No.: B8794554
M. Wt: 192.21 g/mol
InChI Key: GXLHWGSBMOMMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound with the molecular formula C10H12N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes an ethyl ester group and an aminopyridine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 6-aminopyridine-3-carbaldehyde with ethyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 6-aminopyridine-3-carbaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and control the reaction temperature and pressure. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Scientific Research Applications

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo photoisomerization also plays a role in its biological activity, as it can switch between different isomeric forms under light exposure, affecting its interaction with molecular targets .

Comparison with Similar Compounds

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but with the amino group at a different position on the pyridine ring.

    Ethyl 3-(6-aminopyridin-3-yl)propanoate: A reduced form of the original compound with a single bond instead of a double bond.

    Ethyl 3-(6-aminopyridin-3-yl)butanoate: An extended carbon chain compared to the original compound.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their structures .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-(6-aminopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)

InChI Key

GXLHWGSBMOMMOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-bromopyridine (15 g) was dissolved in a mixed solvent of N,N-dimethylformamide (hereinafter referred to as “DMF”; 60 ml) and N,N-diisopropylethylamine (60 ml). Ethyl acrylate (12 ml), palladium acetate (980 mg), and tris(2-methylphenyl)phosphine (10.5 g) were added thereto in a nitrogen atmosphere, and the mixture was stirred at 100° C. for 12 hours. The reaction mixture was filtered through Celite and separated with ethyl acetate and water. The organic layer was washed with a saturated sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was crystallized with N-hexane to obtain Compound 1a (15.5 g, 89%) as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
980 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

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